molecular formula C14H16N2O3S B369254 2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 861506-55-0

2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B369254
CAS No.: 861506-55-0
M. Wt: 292.36g/mol
InChI Key: KEATUODAEKNVQA-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, a methyl group, a pyridinylmethyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methylbenzenesulfonamide
  • 3-pyridinylmethylamine
  • N-(3-pyridinylmethyl)benzenesulfonamide

Uniqueness

2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and pyridinylmethyl groups enhances its potential for diverse applications compared to similar compounds that lack these functionalities.

Properties

CAS No.

861506-55-0

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36g/mol

IUPAC Name

2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-11-5-6-13(19-2)14(8-11)20(17,18)16-10-12-4-3-7-15-9-12/h3-9,16H,10H2,1-2H3

InChI Key

KEATUODAEKNVQA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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